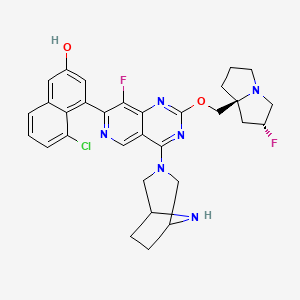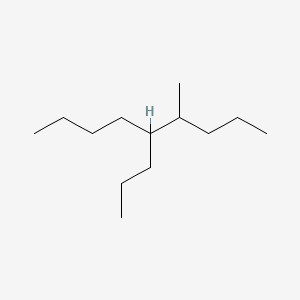
4-Methyl-5-propylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-propylnonane is a branched hydrocarbon with the molecular formula C13H28. It is a colorless liquid at room temperature and has a specific odor. This compound is part of the alkane family, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Due to its branched structure, this compound exhibits unique physical and chemical properties compared to its linear counterparts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-5-propylnonane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as nonane, with a methyl and propyl group. The reaction typically requires a catalyst, such as palladium on carbon (Pd-C), and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion of starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-propylnonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often leading to the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. .
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-propylnonane has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the behavior of branched hydrocarbons in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a solvent or additive in various chemical processes and products
Wirkmechanismus
The mechanism of action of 4-Methyl-5-propylnonane depends on the specific application and the molecular targets involvedThe pathways involved may include signal transduction, enzyme activity modulation, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-5-propylnonane can be compared with other similar branched hydrocarbons, such as:
- 2,4-Dimethyldecane
- 5-n-Propylnonane
- 2-Methyl-5-ethylnonane
- 4-Ethyldecane
- 3-Ethyldecane
These compounds share similar structural features but differ in the position and number of branching groups. The uniqueness of this compound lies in its specific branching pattern, which influences its physical and chemical properties, as well as its reactivity and applications .
Eigenschaften
CAS-Nummer |
62185-55-1 |
|---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
4-methyl-5-propylnonane |
InChI |
InChI=1S/C13H28/c1-5-8-11-13(10-7-3)12(4)9-6-2/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
XSMMHKQHDCOSCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC)C(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)
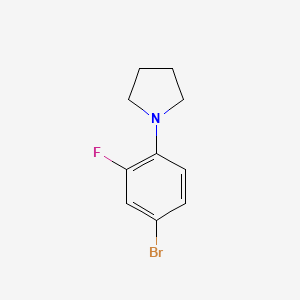

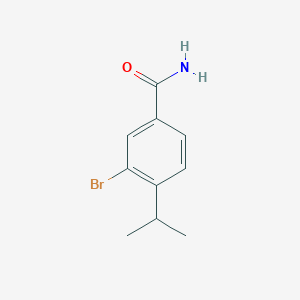

![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
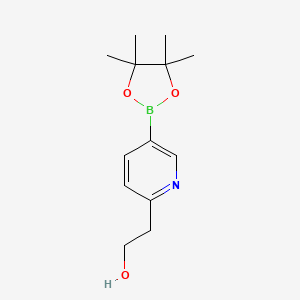

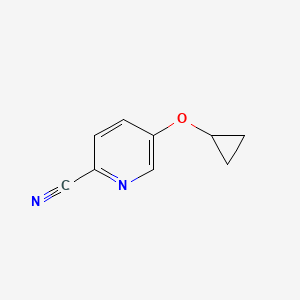
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
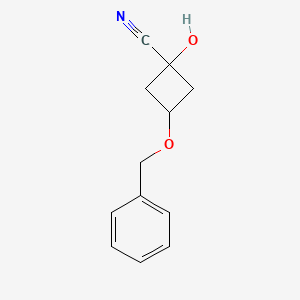
![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)

